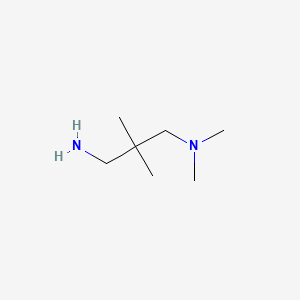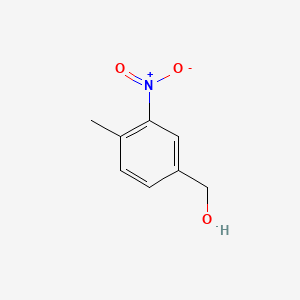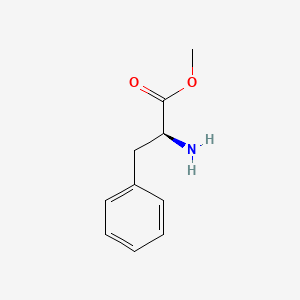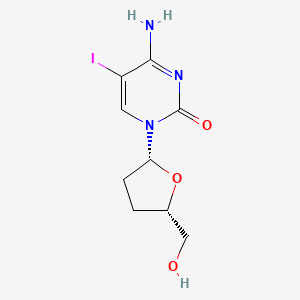
N,N,2,2-Tetramethyl-1,3-propanediamine
Overview
Description
“N,N,2,2-Tetramethyl-1,3-propanediamine” is an organic compound with the linear formula (CH3)2NCH2C(CH3)2CH2NH2 . It is also known as “N,N-Dimethylneopentanediamine” and has a molecular weight of 130.23 . It is an acyclic tertiary amine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
“this compound” shows the ability to absorb CO2 when dissolved in an aqueous solution . It may also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis
“this compound” is a liquid with a refractive index of 1.4355 (lit.) . It has a boiling point of 155-158 °C (lit.) and a density of 0.818 g/mL at 25 °C (lit.) . It is soluble in water and alcohol .Scientific Research Applications
Catalysis in Organic Synthesis
N,N,2,2-Tetramethyl-1,3-propanediamine (TMPDA) is utilized as a catalyst in the Baylis–Hillman reaction for cycloalkenones. This reaction is essential in organic synthesis, where TMPDA enhances the reaction rate by stabilizing the zwitterionic intermediate through ion–dipole interactions (Lee, Gowrisankar, & Kim, 2004).
Metal Complex Formation
TMPDA is involved in the formation of various metal complexes. A study on the structure of 1,3-propanediamine derivatives demonstrated the impact of TMPDA modification on the structural characteristics of corresponding metal complexes, leading to significant structural changes (Đurić et al., 2020).
Carbon Dioxide Capture
Research on tertiary diamines, including TMPDA, showed their potential in CO2 capture technology. Studies revealed that TMPDA and its derivatives could be promising bicarbonate forming absorbents, beneficial for post-combustion CO2 capture (Xiao et al., 2020).
Photosensitized Luminescence Studies
TMPDA has been studied for its role in photosensitized luminescence. Research on cadmium-photosensitized luminescence of aliphatic diamines, including TMPDA, contributes to understanding the photophysical properties of these compounds (Yamamoto, Sueishi, & Nishimura, 1991).
Vapor Pressure and Enthalpy Studies
Investigations on the vapor pressure and enthalpy of vaporization of aliphatic propanediamines, such as TMPDA, provide essential data for their application in various chemical processes (Verevkin & Chernyak, 2012).
Synthesis of Ionic Adducts
TMPDA reacts with various fluorine-containing β-diketones to form ionic adducts. These compounds, characterized by their unique crystal structures and thermal stability, are of interest in the field of organofluorine chemistry (Gupta, Twamley, & Shreeve, 2005).
Mechanism of Action
Target of Action
N,N,2,2-Tetramethyl-1,3-propanediamine is an acyclic tertiary amine
Mode of Action
It is known to show the ability to absorb co2 when dissolved in aqueous solution .
Pharmacokinetics
Its physical properties such as boiling point (155-158 °c), density (0818 g/mL at 25 °C), and refractive index (n20/D 14355) are known .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIVZQLPBUHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068844 | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53369-71-4 | |
| Record name | N,N,2,2-Tetramethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,2-tetramethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N,2,2-Tetramethyl-1,3-propanediamine in the synthesis of the reported nickel(II) complex?
A1: this compound acts as a precursor to the Schiff base ligand (L) in the synthesis of the nickel(II) complex. It reacts with pyridine-2-aldehyde to form the Schiff base, which then coordinates to the nickel(II) ions, ultimately contributing to the formation of the 1D polymeric structure bridged by azide ligands [].
Q2: How does the structure of the synthesized nickel(II) complex influence its magnetic properties?
A2: The nickel(II) complex forms a 1D polymeric structure with alternating single and double azide bridges between the nickel(II) ions. This specific arrangement leads to magnetic interactions between the nickel(II) centers. The magnetic susceptibility data, fitted using the Borris-Almenar formula for alternating S = 1 chains, reveals antiferromagnetic coupling (J = -106.7 cm-1) between the nickel(II) ions within the chain [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)







![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)




